molecular formula C22H19N5O2 B2663861 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034433-51-5

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2663861
CAS No.: 2034433-51-5
M. Wt: 385.427
InChI Key: NNDMLOZYPMIJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a bipyridine moiety and a quinazolinone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bipyridine Moiety: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives.

    Synthesis of the Quinazolinone Core: This can be synthesized via a cyclization reaction involving anthranilic acid derivatives and amides.

    Coupling of the Two Moieties: The final step involves coupling the bipyridine and quinazolinone structures through an amide bond formation, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the bipyridine or quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

Medicinally, compounds with similar structures have been studied for their potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, inhibiting or modulating their function. The bipyridine moiety could facilitate binding to metal ions, while the quinazolinone structure might interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-2(4H)-yl)propanamide

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern on the bipyridine and quinazolinone rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21(8-12-27-15-26-19-4-2-1-3-18(19)22(27)29)25-14-16-5-11-24-20(13-16)17-6-9-23-10-7-17/h1-7,9-11,13,15H,8,12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMLOZYPMIJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.